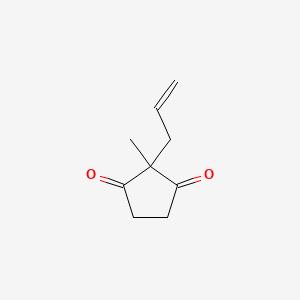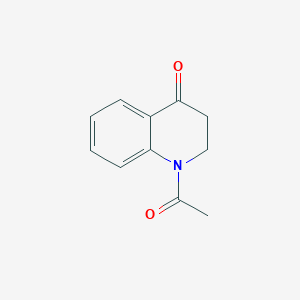
1-Acetyl-2,3-dihydroquinolin-4(1h)-one
描述
Synthesis Analysis
The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one derivatives typically involves one-pot, three-component reactions or direct cyclocondensation processes. Methods have been developed to synthesize these compounds in eco-friendly conditions, such as using ionic liquids or water as solvents, and without the need for additional catalysts (Chen et al., 2007), (Ghorbani‐Choghamarani & Zamani, 2012).
Molecular Structure Analysis
The molecular structure of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one and its derivatives has been explored using various spectroscopic techniques. The 1H NMR and UV spectra of these compounds provide insights into their molecular configurations and the effects of substitutions at different positions on the quinolinone ring (Bradley, Clark, & Kernick, 1972).
Chemical Reactions and Properties
1-Acetyl-2,3-dihydroquinolin-4(1h)-one compounds undergo a variety of chemical reactions, including cyclocondensation and Mannich base reactions. These reactions are influenced by the nature of substituents on the quinolinone ring, leading to the formation of a range of derivatives with different chemical properties (Bradley, Clark, & Kernick, 1972).
Physical Properties Analysis
The physical properties of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one derivatives, such as solubility and melting points, are crucial for their application in various fields. These properties can be modified through different synthesis methods and by introducing various substituents on the quinolinone ring.
Chemical Properties Analysis
The chemical properties of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one derivatives, including their reactivity and stability, are determined by their molecular structure. The presence of the acetyl group and the quinolinone core influences their chemical behavior in reactions, making them suitable for a wide range of chemical transformations (Abdou et al., 2018).
科学研究应用
Synthesis and Chemical Transformations
1-Acetyl-2,3-dihydroquinolin-4(1H)-one and its derivatives have been extensively studied in synthetic organic and medicinal chemistry due to their potential biological and pharmacological significance. The synthesis and various chemical transformations of this compound and its derivatives have attracted considerable attention. For instance, the synthesis of halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-acetyl derivatives, along with their reactions with Mannich bases, have been explored (Bradley, Clark, & Kernick, 1972). Additionally, advancements in the use of 3-acetyl-4-hydroxyquinolin-2(1H)-ones, a related compound, have been summarized, emphasizing their synthesis and reactions (Abdou et al., 2019).
Eco-Friendly Synthesis
Research has also focused on eco-friendly methods of synthesizing 2,3-dihydroquinazolin-4(1H)-ones, a closely related compound. Methods involving ionic liquids or ionic liquid-water systems without additional catalysts have been developed (Chen et al., 2007). Another study describes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using silica-supported ferric chloride under solvent-free conditions, highlighting an environmentally friendly approach (Majid et al., 2011).
Antioxidant Properties
The antioxidant properties of 2-aryl-2,3-dihydroquinolin-4(1H)-ones have been investigated, with some synthesized compounds displaying potent free-radical scavenging abilities. This research points to the potential biological significance of these compounds (Pandit, Sharma, & Lee, 2015).
Biological and Pharmacological Significance
The potential biological and pharmacological significance of 3,4-dihydroquinolin-2(1H)-ones, a structurally related compound, has also been explored. For example, enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which could have applications in pharmaceuticals, were synthesized using benzothiazines (Harmata & Hong, 2007).
安全和危害
属性
IUPAC Name |
1-acetyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCBVPABAPSIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298982 | |
| Record name | 1-acetyl-2,3-dihydroquinolin-4(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2,3-dihydroquinolin-4(1h)-one | |
CAS RN |
64142-63-8 | |
| Record name | NSC127317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-acetyl-2,3-dihydroquinolin-4(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



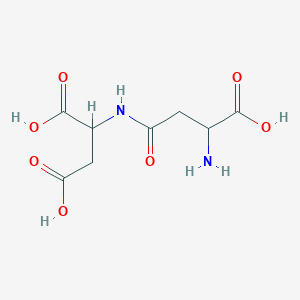
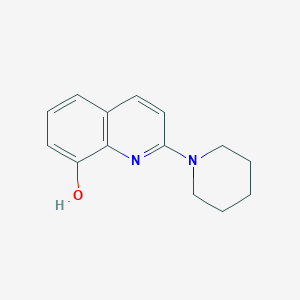
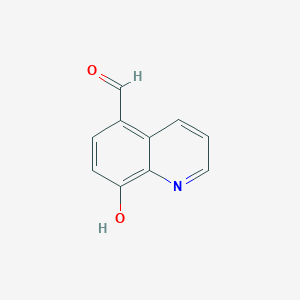




![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)


![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
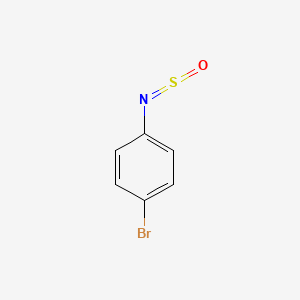
![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)
